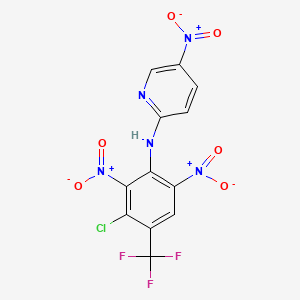![molecular formula C17H11NO3 B14281861 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- CAS No. 151054-77-2](/img/structure/B14281861.png)
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is a complex organic compound that belongs to the class of furoindoles These compounds are characterized by a fused furan and indole ring system, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- can be achieved through a multi-step process involving various catalytic systems. One efficient method involves a sequential Ag(I)/Bi(III)/Pd(II) catalysis . This process starts with the preparation of 3-(2-aminophenyl)-4-pentenyn-3-ols from 2-aminobenzaldehydes. The subsequent steps include intramolecular hydroamination, 1,3-allylic alcohol isomerization, and isofuran annulation under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the Ag(I)/Bi(III)/Pd(II) catalysis method makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various furoindole derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furo[3,4-b]indoles: These compounds share the same core structure but may have different substitutions.
Cyclopenta[b]indoles: Similar in structure but with a cyclopentane ring instead of a furan ring.
Uniqueness
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.
Propriétés
Numéro CAS |
151054-77-2 |
|---|---|
Formule moléculaire |
C17H11NO3 |
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
4-benzylfuro[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C17H11NO3/c19-16-14-12-8-4-5-9-13(12)18(15(14)17(20)21-16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
CYADJJLQVSWKHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
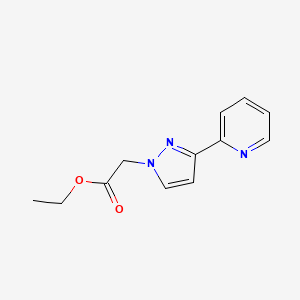
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)

![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
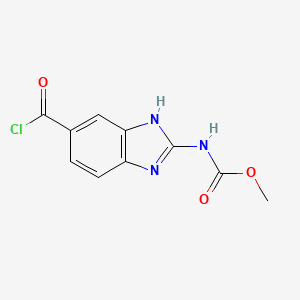
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
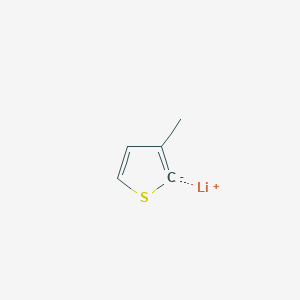

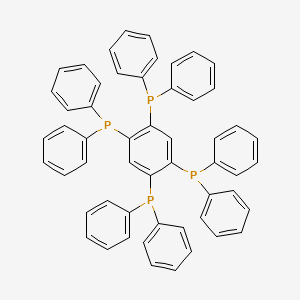
![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
